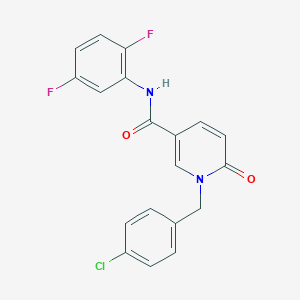![molecular formula C19H13FN4O B14971170 2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B14971170.png)
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines a fluorinated benzamide moiety with an imidazo[1,2-a]pyrimidine ring system, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multistep procedures that include the formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the fluorinated benzamide group. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants to form the imidazo[1,2-a]pyrimidine core.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyrimidine ring by condensing appropriate precursors.
Intramolecular Cyclizations: These reactions help in forming the cyclic structure of the imidazo[1,2-a]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH^-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The fluorinated benzamide group enhances the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the fluorinated benzamide group.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to the presence of the fluorinated benzamide group, which enhances its chemical stability and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H13FN4O |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
Clé InChI |
JGULCJPHLACOAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971093.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B14971099.png)
![2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B14971118.png)
![4-(benzyloxy)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B14971123.png)
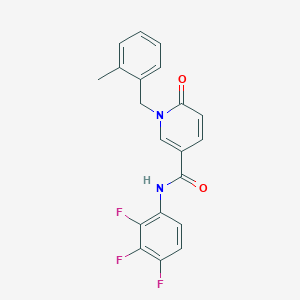
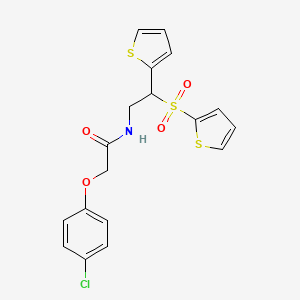

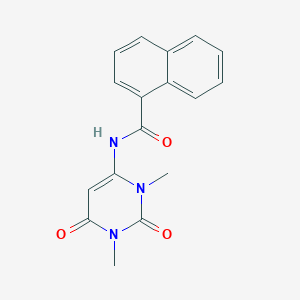
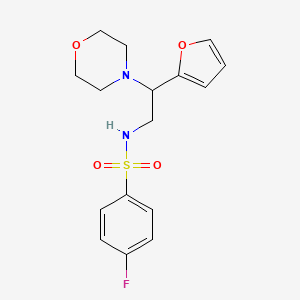
![4-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid](/img/structure/B14971152.png)
